molecular formula C16H12N2O2 B3087896 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid CAS No. 1178158-92-3

4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B3087896
CAS No.: 1178158-92-3
M. Wt: 264.28
InChI Key: FJNVVAYVVGOLHP-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Medicinal Chemistry and Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. nih.govglobalresearchonline.net Its unique structural and electronic properties contribute to its metabolic stability and ability to act as a versatile pharmacophore. nih.govresearchgate.net The presence of the pyrazole nucleus is a cornerstone of several approved drugs, and the number of pyrazole-containing drugs has seen a significant increase in recent years. nih.govtandfonline.com

The diverse biological activities exhibited by pyrazole derivatives have made them a focus of extensive research. globalresearchonline.netmdpi.com These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antidepressant properties. globalresearchonline.netmdpi.com The metabolic stability of pyrazole derivatives is a key factor in their successful application in drug development. nih.gov

Several blockbuster drugs incorporate the pyrazole core, highlighting its importance in the pharmaceutical industry. Notable examples include:

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. researchgate.net

Sildenafil: A medication used to treat erectile dysfunction and pulmonary arterial hypertension. nih.govtandfonline.com

Rimonabant: An anti-obesity drug (though later withdrawn from the market). researchgate.net

Stanozolol: An anabolic steroid. researchgate.net

Crizotinib and Ruxolitinib: Anticancer drugs targeting specific kinases. globalresearchonline.net

The success of these drugs has cemented the status of the pyrazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

Overview of Pyrazole Carboxylic Acids as Versatile Scaffolds in Drug Design

The incorporation of a carboxylic acid group onto the pyrazole scaffold gives rise to pyrazole carboxylic acid derivatives, a class of compounds with significant therapeutic potential. benthamdirect.comeurekaselect.com This functional group can participate in various biological interactions, enhancing the pharmacological profile of the parent pyrazole molecule. Pyrazole carboxylic acid derivatives are recognized as significant scaffold structures due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. benthamdirect.comeurekaselect.com

The versatility of pyrazole carboxylic acids in drug design stems from the ability to modify both the pyrazole core and the carboxylic acid moiety, allowing for the fine-tuning of their physicochemical and pharmacokinetic properties. This adaptability enables the development of targeted therapies with improved efficacy and reduced side effects.

Contextualization of 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid within the Broader Pyrazole Derivative Landscape

This compound is a specific example of a pyrazole carboxylic acid derivative that has garnered interest in medicinal chemistry. Its structure features a central pyrazole ring substituted with a phenyl group at the 1-position and a benzoic acid group at the 4-position. This particular arrangement of substituents has been explored for the development of novel therapeutic agents.

Research has focused on synthesizing and evaluating the biological activities of derivatives of this compound. For instance, various derivatives have been investigated as potent antibacterial agents. nih.gov Studies have shown that modifications to the aniline (B41778) moiety of related compounds can significantly improve their activity against Gram-positive bacteria. nih.gov The parent compound serves as a crucial building block for creating libraries of new chemical entities with diverse pharmacological profiles. scite.ai

The following table provides a brief overview of the biological activities of some derivatives of this compound:

Derivative TypeBiological ActivityReference
Anilinomethyl derivativesAntibacterial (anti-staphylococci and anti-enterococci) mdpi.com
Hydrazone derivativesAntibacterial (anti-Acinetobacter baumannii) nih.gov
4-Benzoyl-5-phenyl-pyrazole-3-carboxylic acid derivativesAntibacterial (Gram-positive and Gram-negative) researchgate.net
4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivativesBCR-ABL kinase inhibitors (potential anticancer) nih.gov
Fluorophenyl-formyl-pyrazol-benzoic acid derivativesAntibacterial (drug-resistant bacteria) acs.org

Research Objectives and Scope of Academic Investigation

The academic investigation of this compound and its derivatives is driven by several key objectives. A primary goal is the discovery and development of novel therapeutic agents with improved efficacy against a range of diseases. The versatile nature of the pyrazole scaffold allows for exploration of its potential in various therapeutic areas. researchgate.net

Current research efforts are largely concentrated on the synthesis of new derivatives and the evaluation of their biological activities. This includes structure-activity relationship (SAR) studies to understand how different chemical modifications influence the pharmacological effects of these compounds. A significant area of focus is the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govnih.gov

Future research will likely continue to explore the therapeutic potential of this class of compounds. This may involve:

Expansion of biological screening: Testing derivatives against a wider range of biological targets to identify new therapeutic applications.

Optimization of lead compounds: Improving the potency, selectivity, and pharmacokinetic properties of promising derivatives.

Investigation of mechanisms of action: Elucidating the molecular mechanisms by which these compounds exert their biological effects.

Computational modeling: Utilizing in silico methods to guide the design of new and more effective derivatives. researchgate.net

The ongoing investigation of this compound and its analogues represents a promising avenue for the discovery of new medicines to address unmet medical needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-phenylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)13-8-6-12(7-9-13)14-10-17-18(11-14)15-4-2-1-3-5-15/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVVAYVVGOLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid and Analogues

Classical Synthetic Methodologies for Pyrazole (B372694) Carboxylic Acids

The foundational methods for constructing pyrazole rings have been established for over a century and typically rely on the cyclization of linear precursors. These methods are robust and continue to be widely used.

Cyclization Reactions

The primary classical route to substituted pyrazoles involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dielectrophilic system. nih.govresearchgate.net This approach is versatile, allowing for the introduction of various substituents on the pyrazole ring. The most common precursors are 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones and aldehydes. nih.govmdpi.com

For instance, the reaction of an α,β-alkynic hydrazone with molecular iodine can induce an electrophilic cyclization to produce 4-iodopyrazoles, which can then be further functionalized. acs.org Similarly, the condensation of 1,3-diketones with arylhydrazines in solvents like N,N-dimethylacetamide can proceed at room temperature to yield 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and good yields. mdpi.com The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.

Condensation Reactions (e.g., involving ethyl acetoacetate (B1235776) and phenylhydrazine)

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, first described in the 19th century. wikipedia.org A prominent example of this is the condensation reaction between phenylhydrazine (B124118) and ethyl acetoacetate. This reaction typically proceeds by first forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield 3-methyl-1-phenyl-5-pyrazolone. mdpi.comresearchgate.netresearchgate.net This pyrazolone (B3327878) derivative is a key intermediate that can be further modified to create a wide array of pyrazole-based compounds. The reaction is a classic illustration of forming the heterocyclic ring through the strategic combination of a binucleophile (hydrazine) and a 1,3-dielectrophile (a β-ketoester). mdpi.com

Modern Approaches in Pyrazole Carboxylic Acid Synthesis

In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methodologies. nih.govresearchgate.net This has led to the development of modern techniques for pyrazole synthesis that offer significant advantages over classical methods, including reduced reaction times, higher yields, and improved environmental profiles. benthamdirect.com

Microwave-Assisted Synthesis

This table presents generalized data compiled from studies comparing conventional and microwave-assisted protocols for pyrazole synthesis. nih.govdergipark.org.tr

Solvent-Free Techniques

Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. tandfonline.com Pyrazole synthesis under solvent-free conditions can be achieved by grinding the reactants together, sometimes in the presence of a catalyst. researchgate.net This method is not only environmentally friendly but can also lead to the formation of products with high purity. tandfonline.com In some cases, solvent-free conditions are combined with microwave irradiation to further enhance reaction efficiency, providing better yields in shorter times compared to conventional methods. researchgate.net One-pot processes under solvent-free conditions have been developed for synthesizing various pyrazole derivatives. researchgate.netbeilstein-journals.org

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazole carboxylic acids is a growing area of research, aiming to create more sustainable and environmentally benign processes. nih.govresearchgate.net This involves a multi-faceted approach that includes the use of eco-friendly solvents, renewable starting materials, and energy-efficient reaction conditions. benthamdirect.comthieme-connect.com

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. benthamdirect.comthieme-connect.com

Alternative Energy Sources: Employing microwave irradiation or ultrasonic assistance to reduce energy consumption and reaction times. benthamdirect.com

Catalysis: Utilizing recyclable or biodegradable catalysts, such as nano-ZnO or basic ionic liquids, to improve reaction efficiency and minimize waste. mdpi.comsci-hub.se

Atom Economy: Designing synthetic routes, often through multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product. nih.gov

Table 2: Overview of Green Chemistry Approaches in Pyrazole Synthesis

Green Chemistry Principle Technique/Reagent Advantages
Alternative Solvents Water, Ethanol, Ionic Liquids benthamdirect.comthieme-connect.com Reduced toxicity, improved safety, potential for biodegradability.
Energy Efficiency Microwave Irradiation, Sonication benthamdirect.com Drastically reduced reaction times, lower energy consumption.
Catalysis Nano-catalysts (e.g., nano-ZnO), Recyclable Catalysts mdpi.com High efficiency, ease of separation, reusability, reduced waste.
Process Intensification One-pot, Multicomponent Reactions nih.govresearchgate.net Simplified procedures, higher yields, improved atom economy.

| Solvent-Free Conditions | Mechanical Grinding researchgate.net | Elimination of solvent waste, simplified work-up, cost-effectiveness. |

By integrating these modern approaches, the synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid and related compounds can be achieved more efficiently and sustainably, aligning with the broader goals of modern chemical manufacturing.

Catalytic Methodologies

The construction of the 1,4-disubstituted pyrazole core of this compound can be efficiently achieved through various catalytic methods, most notably palladium-catalyzed cross-coupling reactions. These strategies offer high yields and good functional group tolerance.

One of the most powerful and widely used methods for forming the aryl-pyrazole bond is the Suzuki-Miyaura coupling reaction. ccspublishing.org.cnnih.govwikipedia.org This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org For the synthesis of the target molecule, this can be approached in two primary ways:

Coupling of 4-halo-1-phenyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-phenyl-1H-pyrazole) with 4-(alkoxycarbonyl)phenylboronic acid .

Coupling of 1-phenyl-1H-pyrazol-4-ylboronic acid with a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate).

Following the coupling reaction, a simple hydrolysis step is required to convert the ester group into the final carboxylic acid. The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. ccspublishing.org.cn

Beyond palladium catalysis, other transition metals have been employed for the synthesis of substituted pyrazoles. nih.gov Iron-catalyzed reactions have been developed for the regioselective synthesis of 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org Copper-catalyzed annulation of hydrazones with enones also provides a route to functionalized pyrazoles. researchgate.net Additionally, visible-light photoredox catalysis has emerged as a green and efficient method for synthesizing polysubstituted pyrazoles from hydrazines and Michael acceptors under mild conditions, using air as the oxidant. organic-chemistry.org

Catalyst SystemReactant 1Reactant 2Reaction TypeReference
Pd(PPh₃)₄ / Na₂CO₃4-Bromo-1-phenyl-1H-pyrazole(4-(Methoxycarbonyl)phenyl)boronic acidSuzuki-Miyaura Coupling researchgate.net
XPhos Pd G24-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidSuzuki-Miyaura Coupling rsc.org
Cu(OTf)₂ChalconePhenylhydrazineCondensation/Cyclization nih.gov
Nano-ZnOEthyl acetoacetatePhenylhydrazineCondensation nih.gov
Ru₃(CO)₁₂ / NHC-phosphine1,3-DiolArylhydrazineDehydrogenative Coupling organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of diverse pyrazole derivatives, which could be adapted for the synthesis of this compound and its analogues. nih.govpreprints.org

A potential three-component strategy for synthesizing the core structure could involve the reaction of:

Phenylhydrazine: To form the N1-phenyl portion of the pyrazole ring.

A β-dicarbonyl compound or its equivalent: To provide the carbon backbone of the pyrazole ring.

An aromatic aldehyde bearing the benzoic acid precursor, such as 4-formylbenzoic acid or its methyl ester.

For instance, a reaction between phenylhydrazine, ethyl acetoacetate, and a derivative of 4-formylbenzoic acid could potentially lead to a pyrazole structure with the desired substitution pattern, although this specific combination for the target molecule is not explicitly detailed in the provided search results. The versatility of MCRs allows for the creation of large libraries of compounds by varying the starting components. mdpi.comresearchgate.net While some published MCRs for pyrazolo[3,4-b]quinolines were later found to produce different structures upon re-examination, the general approach remains a powerful tool in heterocyclic chemistry. mdpi.com

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatizations to produce esters, amides, and other related compounds. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Conversion to Carboxamides

The formation of carboxamides from this compound can be achieved through several reliable methods. Amides are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. nih.gov

Direct Condensation: This one-pot method involves reacting the carboxylic acid directly with an amine. The reaction typically requires a catalyst or coupling agent to facilitate the removal of water. Lewis acids such as titanium(IV) chloride (TiCl₄) or boric acid have proven effective in mediating this transformation. nih.govresearchgate.net For example, benzoic acids can be converted to their corresponding amides in moderate to excellent yields by heating with an amine in the presence of TiCl₄ in pyridine. nih.gov

Two-Step Synthesis via Acid Chloride: A more common and often higher-yielding laboratory method involves the initial conversion of the carboxylic acid to a highly reactive acid chloride intermediate (see section 2.3.3). This intermediate then reacts rapidly with a primary or secondary amine to form the desired amide. libretexts.orgnih.gov Because this reaction generates hydrochloric acid (HCl), two equivalents of the amine are often used—one to form the amide and the second to neutralize the HCl by-product. libretexts.org

AmineReagent/CatalystMethodReference
Aniline (B41778)TiCl₄ / PyridineDirect Condensation nih.gov
BenzylamineZrCl₄Direct Condensation rsc.org
Various AminesSOCl₂ or (COCl)₂ then R₂NHTwo-Step (via Acid Chloride) libretexts.org
DiethylamineBoric AcidDirect Condensation researchgate.net

Esterification and Subsequent Hydrolysis

Esterification of the carboxylic acid group is a common transformation, often used to create prodrugs or to protect the acid functionality during other synthetic steps. researchgate.netrug.nl

Fischer Esterification: The most classic method is the Fischer-Speier esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nl The reaction is an equilibrium process, and the removal of water is necessary to drive it toward the ester product.

Lewis Acid Catalysis: Lewis acids, such as compounds of titanium(IV) or zirconium(IV), can also catalyze the esterification, often under milder conditions and with less waste production compared to strong Brønsted acids. rug.nl

Use as a Protecting Group: The ester group serves as an excellent protecting group for the carboxylic acid. For instance, during a Suzuki coupling to form the pyrazole core (as described in section 2.2.4), the carboxylic acid is often protected as a methyl or ethyl ester. This prevents unwanted side reactions involving the acidic proton. After the coupling reaction is complete, the ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions, unmasking the functional group.

Formation of Acid Chlorides as Synthetic Intermediates

The conversion of this compound into its corresponding acid chloride, 4-(1-phenyl-1H-pyrazol-4-yl)benzoyl chloride, is a crucial step for synthesizing various derivatives like amides and esters. Acid chlorides are significantly more reactive than their parent carboxylic acids. libretexts.org

This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. wikipedia.org Common and effective reagents for this purpose include:

Thionyl Chloride (SOCl₂): A widely used reagent where the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. researchgate.netlibretexts.org The reaction is often catalyzed by a few drops of dimethylformamide (DMF). researchgate.net

Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride, though more expensive. Its by-products (CO, CO₂, HCl) are also gaseous. wikipedia.org

Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅): These are also effective but can sometimes lead to more side reactions.

Once formed, the acid chloride is a highly valuable intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines (to form amides) and alcohols (to form esters), often in high yield and under mild conditions. libretexts.org

ReagentCatalystTypical ConditionsBy-productsReference
Thionyl Chloride (SOCl₂)Dimethylformamide (DMF)Reflux in neat reagent or inert solventSO₂, HCl researchgate.netlibretexts.org
Oxalyl Chloride ((COCl)₂)Dimethylformamide (DMF)Room temperature in inert solvent (e.g., CH₂Cl₂)CO, CO₂, HCl wikipedia.org
Phosphorus Pentachloride (PCl₅)NoneGentle heatingPOCl₃, HCl wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique that provides detailed information about the functional groups and molecular structure of a compound. By analyzing the vibrational modes of the molecule, it is possible to identify characteristic bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. The FT-IR spectrum of 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid is expected to exhibit a combination of the characteristic absorption bands for the pyrazole (B372694) ring, the monosubstituted phenyl ring, and the para-substituted benzoic acid moiety.

The analysis of the FT-IR spectrum involves the assignment of observed absorption bands to specific vibrational modes. For the title compound, key vibrational frequencies can be predicted based on the analysis of its constituent parts. The carboxylic acid O-H stretch is anticipated to appear as a very broad band in the region of 3300–2500 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band around 1700–1680 cm⁻¹.

Vibrations associated with the aromatic rings will also be prominent. The C-H stretching vibrations of the phenyl and benzoic acid rings typically appear in the 3100–3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings are expected to give rise to several bands in the 1615–1450 cm⁻¹ range. The pyrazole ring itself has characteristic C=N stretching vibrations, which are typically observed around 1570 cm⁻¹. The C-N stretching vibrations are expected in the 1300-1200 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly informative for determining the substitution pattern of the aromatic rings.

Table 1. Predicted FT-IR Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeAssignment
3300–2500O-H stretchCarboxylic acid
3100–3000C-H stretchAromatic rings (Phenyl and Benzoic acid)
1700–1680C=O stretchCarboxylic acid
~1615C=C stretchAromatic rings
~1570C=N stretchPyrazole ring
1500–1450C=C stretchAromatic rings
1320–1210C-O stretchCarboxylic acid
~960O-H bend (out-of-plane)Carboxylic acid dimer
850–800C-H bend (out-of-plane)1,4-disubstituted (para) benzene (B151609) ring
770–730 and 710–690C-H bend (out-of-plane)Monosubstituted benzene ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrazole ring, the phenyl group, and the benzoic acid moiety.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10–13 ppm, due to its acidic nature and hydrogen bonding. The protons on the pyrazole ring are expected to appear as singlets, with their chemical shifts influenced by the electronic environment. The protons of the benzoic acid moiety, being part of a para-substituted system, will likely appear as two doublets in the aromatic region (7.0–8.5 ppm). The protons of the phenyl group attached to the pyrazole nitrogen are also expected in the aromatic region, likely as a multiplet.

Table 2. Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound.
ProtonPredicted Chemical Shift (ppm)MultiplicityAssignment
-COOH10.0–13.0Broad SingletCarboxylic acid proton
H-3, H-5 (Pyrazole)~8.0–8.5SingletsPyrazole ring protons
H (Benzoic acid)~7.8–8.2DoubletsAromatic protons on benzoic acid ring
H (Phenyl)~7.3–7.6MultipletAromatic protons on phenyl ring

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the carbons of the pyrazole ring.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at a chemical shift of approximately 165–175 ppm. The quaternary carbons and the carbons of the aromatic rings will resonate in the typical aromatic region of 110–160 ppm. The specific chemical shifts will be influenced by the substituents and their electronic effects.

Table 3. Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
CarbonPredicted Chemical Shift (ppm)Assignment
C=O165–175Carboxylic acid carbonyl carbon
Aromatic/Pyrazole C110–160Carbons of the phenyl, benzoic acid, and pyrazole rings

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for studying nitrogen-containing compounds like pyrazoles. Although ¹⁵N has a low natural abundance and sensitivity, it provides direct information about the electronic environment of the nitrogen atoms. acs.org In this compound, two distinct ¹⁵N signals are expected for the two nitrogen atoms in the pyrazole ring. The chemical shifts of these nitrogens are sensitive to substitution, solvent effects, and protonation. This technique can be particularly useful for studying tautomeric equilibria in related N-unsubstituted pyrazole derivatives. acs.org

Solid-State NMR Techniques (e.g., Cross-Polarization Magic-Angle Spinning NMR)

Solid-state NMR (ssNMR) techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, are powerful for the structural analysis of solid materials. acs.org For compounds like this compound and its derivatives, which may exist as different polymorphs or exhibit specific intermolecular interactions in the solid state, ssNMR can provide crucial information that is not accessible from solution-state NMR. acs.org CPMAS NMR can be used to study the tautomeric form of pyrazole rings in the solid state and to probe the details of hydrogen bonding networks, which are critical in determining the crystal packing and physical properties of the material. acs.orgresearchgate.net

Solvent Effects on NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating molecular structure. The chemical shifts of nuclei, particularly ¹H and ¹³C, are sensitive to their local electronic environment, which can be significantly influenced by the surrounding solvent. uobasrah.edu.iq For a molecule like this compound, which possesses both hydrogen-bond-donating (the carboxylic acid proton) and hydrogen-bond-accepting sites, as well as aromatic rings, the choice of deuterated solvent can lead to notable changes in the NMR spectrum. unn.edu.ngthieme-connect.de

Common solvents used for NMR analysis of such compounds include deuterated chloroform (B151607) (CDCl₃), a relatively non-polar solvent, and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a highly polar, aprotic solvent. rsc.org When transitioning from a non-polar to a polar solvent, protons involved in hydrogen bonding experience the most significant changes in their chemical shifts. bohrium.com

Carboxylic Acid Proton (-COOH): The chemical shift of the acidic proton is highly dependent on the solvent's ability to form hydrogen bonds. In a non-polar solvent like CDCl₃, this proton typically appears as a broad singlet at a lower chemical shift. In contrast, in a polar aprotic solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, the proton signal shifts downfield significantly due to the formation of a strong hydrogen bond between the DMSO oxygen and the acidic proton. bohrium.com This shift can be greater than 1-2 ppm.

Aromatic and Pyrazole Protons: The chemical shifts of protons on the phenyl, pyrazole, and benzoic acid rings are also affected, though usually to a lesser extent. unn.edu.ng Polar solvents can interact with the π-electron systems of the aromatic rings and influence the shielding of the attached protons. These solvent-induced shifts (SIS) are generally smaller than those observed for the acidic proton but can be crucial for resolving overlapping signals and confirming assignments. For instance, protons ortho to the carboxylic acid group may show a noticeable downfield shift in DMSO-d₆ compared to CDCl₃ due to the solvent's interaction with the carboxyl moiety. bohrium.com

These solvent-induced variations are critical for the complete and accurate assignment of all proton and carbon signals in the NMR spectra. thieme-connect.de

Table 1: Expected ¹H NMR Chemical Shift Variations in Different Solvents

Proton Expected Shift in CDCl₃ (ppm) Expected Shift in DMSO-d₆ (ppm) Rationale for Shift Change
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad) 12.0 - 13.5 (broad) Strong hydrogen bonding with DMSO shifts the proton significantly downfield.
Pyrazole C-H 7.5 - 8.5 7.6 - 8.6 Minor shifts due to changes in solvent polarity and interaction with the heterocyclic ring.

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uobasrah.edu.iq For this compound (Molecular Formula: C₁₆H₁₂N₂O₂, Molecular Weight: 264.28 g/mol ), electron ionization (EI) or electrospray ionization (ESI) techniques are commonly employed. researchgate.net

Upon ionization, the molecule forms a molecular ion [M]⁺ (in ESI, commonly [M+H]⁺ or [M-H]⁻), whose mass-to-charge ratio (m/z) confirms the molecular weight. The fragmentation of this molecular ion provides valuable structural information. The fragmentation pattern of this compound can be predicted based on the fragmentation of its constituent parts: benzoic acid and the phenyl-pyrazole core. docbrown.inforesearchgate.net

Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion [M-OH]⁺. For the target compound, this would result in an ion at m/z 247. docbrown.info

Loss of a carboxyl group (•COOH): This involves the cleavage of the C-C bond between the benzoic ring and the carboxylic acid, resulting in a fragment corresponding to the phenyl-pyrazolyl-phenyl cation at m/z 219.

Formation of the benzoyl cation: Cleavage of the bond between the benzoic ring and the pyrazole ring could lead to the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is a very common and stable fragment for benzoic acid derivatives. docbrown.info

Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Analysis of these characteristic fragments allows for the unambiguous identification of the different structural motifs within the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula of Fragment Notes
264 [C₁₆H₁₂N₂O₂]⁺ C₁₆H₁₂N₂O₂ Molecular Ion (M⁺)
247 [M - OH]⁺ C₁₆H₁₁N₂O Loss of hydroxyl radical from the carboxylic acid group.
219 [M - COOH]⁺ C₁₅H₁₁N₂ Loss of the entire carboxyl group.
105 [C₆H₅CO]⁺ C₇H₅O Benzoyl cation, resulting from cleavage between the rings. docbrown.info

Note: This table represents predicted fragmentation patterns under electron ionization (EI-MS). Relative abundances are not predicted.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related pyrazole derivatives allows for a reliable prediction of its key structural features. nih.govresearchgate.netmdpi.com

Studies on various phenyl-pyrazole compounds reveal common structural motifs:

Ring Planarity: The pyrazole ring and the attached phenyl rings are generally found to be nearly planar. nih.gov

Dihedral Angles: A key structural parameter is the dihedral angle (twist angle) between the planes of the pyrazole ring and the adjacent phenyl rings. This angle is influenced by steric hindrance and crystal packing forces and typically ranges from approximately 10° to 50°. nih.govresearchgate.net

Intermolecular Interactions: In the solid state, molecules of this compound are expected to form strong intermolecular hydrogen bonds. The carboxylic acid groups can form dimers, where two molecules are linked via a pair of O-H···O hydrogen bonds. researchgate.net Additionally, C-H···π and π–π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice. nih.govresearchgate.net

These structural details are crucial for understanding the solid-state properties of the material and how it might interact with other molecules in a biological or materials science context.

Table 3: Typical Crystallographic Parameters for Phenyl-Pyrazole Derivatives

Parameter Typical Value / Observation Significance
Crystal System Monoclinic, Orthorhombic Describes the symmetry of the unit cell. nih.govresearchgate.net
Space Group P2₁/c, P-1, C2/c Defines the specific symmetry elements within the crystal. mdpi.comresearchgate.net
Dihedral Angle (Pyrazole-Phenyl) 10° - 50° Indicates the degree of twisting between the aromatic systems. nih.gov
Hydrogen Bonding O-H···O (Carboxylic acid dimers) A primary force governing the crystal packing.

Note: Data is compiled from studies on structurally similar compounds and serves as a predictive guide. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. researchgate.net The spectrum of this compound is expected to be dominated by π → π* transitions associated with its extensive conjugated system, which includes the phenyl ring, the pyrazole ring, and the benzoic acid moiety. researchgate.netacademie-sciences.fr

The absorption spectrum of benzoic acid derivatives typically shows characteristic bands. researchgate.net The conjugation of the phenyl-pyrazole system with the benzoic acid group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to the individual components. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). academie-sciences.fr

The primary absorption bands are expected in the range of 250-350 nm. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent, a phenomenon known as solvatochromism. academie-sciences.fr Polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption wavelength.

Table 4: Expected UV-Vis Absorption Data and Electronic Transitions

Expected λ_max (nm) Type of Transition Chromophore System
~250 - 280 π → π* Benzenoid transitions (related to phenyl and benzoic acid rings)

Note: The λ_max values are estimations based on data for related conjugated aromatic systems. The specific values will depend on the solvent and experimental conditions. academie-sciences.frresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula. mdpi.com

For this compound, the molecular formula is C₁₆H₁₂N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Molecular Weight: 264.28 g/mol

The theoretical percentages are calculated as follows:

% Carbon (C): (16 * 12.011 / 264.28) * 100 = 72.71%

% Hydrogen (H): (12 * 1.008 / 264.28) * 100 = 4.58%

% Nitrogen (N): (2 * 14.007 / 264.28) * 100 = 10.60%

% Oxygen (O): (2 * 15.999 / 264.28) * 100 = 12.11%

For a synthesized sample to be considered pure, the experimentally determined percentages should typically be within ±0.4% of these theoretical values.

Table 5: Elemental Composition of this compound

Element Symbol Theoretical Percentage (%)
Carbon C 72.71
Hydrogen H 4.58
Nitrogen N 10.60

Computational and Theoretical Investigations of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust and widely used computational method for studying the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. youtube.comjcsp.org.pk

For a molecule like 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid, a DFT calculation would typically start with an initial guess of the molecular geometry. The calculation then iteratively adjusts the positions of the atoms to minimize the total energy of the system, a process known as geometry optimization. youtube.com The B3LYP functional combined with a basis set like 6-31G* or 6-311G is a common choice for such calculations on pyrazole (B372694) derivatives, providing a good balance between accuracy and computational cost. jcsp.org.pkresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals, which are essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.net For instance, DFT studies on similar pyrazole-carboxamides have successfully optimized ground-state geometries and elucidated electronic properties using the B3LYP/6-31G* level of theory. jcsp.org.pk

Table 1: Representative Geometrical Parameters Optimized by DFT for a Similar Pyrazole Derivative (Note: This data is illustrative for a related pyrazole compound, as specific experimental or calculated values for this compound are not available in the cited literature.)

ParameterBond/AngleTypical Calculated Value (B3LYP/6-31G(d,p))
Bond LengthN–N (pyrazole ring)1.37 Å - 1.38 Å
Bond LengthC=N (pyrazole ring)1.30 Å - 1.38 Å
Bond AngleC–N–N (pyrazole ring)~109.5°

This table illustrates the type of data obtained from DFT geometry optimization, with values based on calculations for substituted pyrazoline derivatives unar.ac.id.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally more demanding than DFT for a given level of accuracy, ab initio methods are valuable for providing benchmark results and for systems where DFT functionals may not be reliable.

These methods are often used in conjunction with DFT to compare and validate results. For complex molecules, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide very accurate results, though at a significant computational cost.

Semi-empirical methods offer a computationally less expensive alternative to DFT and ab initio methods. They use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to simplify the calculations. Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation.

While not as accurate as DFT or high-level ab initio methods for determining precise electronic properties, semi-empirical methods are very useful for quickly screening large numbers of molecules, studying large molecular systems, or providing a reasonable initial geometry for more rigorous optimization methods. They are particularly suitable for preliminary conformational analysis before committing to more computationally intensive calculations.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.

The Frontier Molecular Orbitals (FMOs)—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov It is also associated with higher polarizability and lower kinetic stability. nih.gov In contrast, a large energy gap implies high stability and low reactivity. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals and the corresponding energy gap. jcsp.org.pk For many pyrazole derivatives, this gap is a key indicator of their electronic and optical properties.

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Note: This data is illustrative and based on calculations for different pyrazole compounds to show typical values. Specific values for this compound are not available in the cited literature.)

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Pyrazoline unar.ac.id-5.92-2.503.42
Pyrazole-Carboxamide jcsp.org.pk-5.87-1.983.89
Furyl-Pyrazole-Carboxylic Acid researchgate.net-6.533-2.0754.458

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov

The MEP map uses a color scale to indicate different regions of electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

Green regions represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, identifying them as centers for electrophilic interactions. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation and nucleophilic attack. unar.ac.idresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. For pyrazole derivatives, this analysis reveals the relative contributions of various non-covalent interactions.

The analysis of structurally similar phenyl-pyrazole compounds shows that the crystal packing is typically dominated by several key interactions. cambridge.orgas-proceeding.comnih.gov The most significant contributions to the Hirshfeld surface area come from hydrogen-hydrogen (H···H) contacts, which often account for a large portion of the total surface due to the abundance of hydrogen atoms on the molecular periphery. as-proceeding.comjst.go.jp Other crucial interactions include contacts involving carbon and hydrogen (C···H/H···C), oxygen and hydrogen (O···H/H···O), and nitrogen and hydrogen (N···H/H···N). cambridge.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For pyrazole carboxylic acid derivatives, these plots typically show:

A large, diffuse region corresponding to H···H contacts, indicating their prevalence. nih.gov

Distinct, sharp "spikes" that represent specific donor-acceptor interactions, such as O···H and N···H hydrogen bonds. cambridge.orgnih.gov

"Wing-like" features that correspond to C···H contacts, often associated with C–H···π interactions.

Molecular electrostatic potential (MEP) calculations often complement Hirshfeld analysis by identifying the strongest electron-donating and electron-accepting regions on the molecule, with carbonyl oxygen and pyrazole nitrogen atoms typically highlighted as primary hydrogen bond acceptors. cambridge.org

Interaction TypeTypical Contribution Range (%)Significance
H···H40 - 60%Represents the most frequent, albeit weaker, van der Waals contacts. as-proceeding.comjst.go.jp
C···H / H···C15 - 35%Indicates C–H···π interactions and general van der Waals forces. jst.go.jp
O···H / H···O10 - 20%Corresponds to strong O-H···N or C-H···O hydrogen bonds. cambridge.orgas-proceeding.com
N···H / H···N5 - 15%Represents hydrogen bonding involving the pyrazole nitrogen atoms. cambridge.orgas-proceeding.com

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are critical to its properties. Computational methods are employed to explore its conformational landscape and the relative stability of its possible tautomers.

Conformational Analysis: The conformation of the molecule is largely defined by the rotational degrees of freedom around the single bonds connecting the three main fragments: the phenyl ring, the pyrazole ring, and the benzoic acid group. The most significant of these is the rotation about the N–C bond that links the pyrazole and the N-phenyl rings. cambridge.org Computational studies on analogous structures show that the dihedral angle between the mean planes of the pyrazole and the N-phenyl ring can vary significantly, often ranging from 30° to 70°, depending on the specific substituents and crystal packing forces. jst.go.jp This twist is a result of minimizing steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring.

Tautomerism Studies: Pyrazolone (B3327878) derivatives, which are structurally related to the pyrazole core, are known to exist in several tautomeric forms. Theoretical studies have extensively investigated the equilibria between the CH, OH, and NH tautomers. rwth-aachen.deresearchgate.net For pyrazolone systems, density functional theory (DFT) calculations consistently show that the relative stability of these tautomers is influenced by both the electronic nature of substituents and the surrounding solvent environment. nih.gov

In many cases, the NH tautomer is found to be more stable than the enolic OH form. nih.gov The energy difference between these tautomers can be relatively small, suggesting that multiple forms could co-exist in equilibrium. This energy gap is sensitive to the medium; polar solvents can reduce the energy difference between tautomers, thereby shifting the equilibrium. nih.gov

Tautomeric FormRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Polar Solvent (Water)Key Structural Feature
CH (keto)0.0 (Reference)0.0 (Reference)Methylene group at C4 position of pyrazolone ring.
NH+3.44+2.64N-H bond at N1 or N2 and C=C bond in the ring. nih.gov
OH (enol)+6.68+6.67Exocyclic C=N bond and hydroxyl group at C5. nih.gov

Note: Data is based on a representative pyrazolone derivative and illustrates typical energy differences. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the synthesis of pyrazole derivatives. DFT calculations can map potential energy surfaces, identify transition states, and determine activation energies, providing a step-by-step view of the reaction pathway that is often inaccessible to experimental observation alone.

A prominent example is the multicomponent synthesis of pyrazoles. Computational studies on titanium-mediated pyrazole synthesis have explored the viability of different mechanistic pathways. nih.gov In one proposed cycle, a key intermediate is a diazatitanacyclohexadiene. DFT calculations revealed that while this intermediate is thermodynamically stable, the subsequent N–N reductive elimination step to form the pyrazole ring has a very high activation energy barrier (over 47 kcal/mol). nih.gov This computational finding explains why the reaction may be inefficient under certain conditions and suggests that the stability of the organometallic intermediate can inhibit catalytic turnover.

Other computationally investigated mechanisms for pyrazole ring formation include:

1,3-Dipolar Cycloaddition: The reaction of diazoalkanes with alkynes or alkenes is a classic route to pyrazoles and pyrazolines. Theoretical models help explain the regioselectivity and stereoselectivity of these cycloadditions. nih.gov

Condensation of Hydrazines with α,β-Unsaturated Ketones: Computational studies can model the initial Michael addition, subsequent cyclization, and final dehydration/oxidation steps, clarifying the role of catalysts and reaction conditions. nih.gov

By calculating the free energies of intermediates and transition states, computational chemistry allows for the rational design of more efficient synthetic routes and the prediction of reaction outcomes. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, the combination of a hydrogen bond donor (carboxylic acid), several hydrogen bond acceptors (pyrazole nitrogens, carbonyl oxygen), and aromatic rings leads to a rich network of non-covalent interactions.

Computational and crystallographic studies of similar pyrazole carboxylic acid derivatives reveal that the crystal packing is often dominated by strong, directional hydrogen bonds. cambridge.org The most common and robust interaction is the formation of a centrosymmetric dimer via O–H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif. cambridge.org

Beyond this primary interaction, the crystal structure is further stabilized by a variety of weaker interactions:

C–H···N and C–H···O Hydrogen Bonds: Aromatic and pyrazole C–H groups can act as weak hydrogen bond donors to the pyrazole nitrogen atoms or the carbonyl oxygen, linking the primary dimers into larger one-, two-, or three-dimensional networks. cambridge.org

π–π Stacking: The phenyl and pyrazole rings can engage in π–π stacking interactions, typically in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. These interactions contribute significantly to the cohesive energy of the crystal. as-proceeding.com

Van der Waals Forces: Dispersive forces, while non-directional, are collectively important and play a major role in the dense packing of the molecules. researchgate.net

Interaction TypeDonorAcceptorTypical Motif / Geometry
Strong Hydrogen BondCarboxylic Acid O-HCarboxylic Acid C=OForms R²₂(8) centrosymmetric dimers. cambridge.org
Weak Hydrogen BondAromatic C-HPyrazole NLinks dimers into chains or sheets. cambridge.org
Weak Hydrogen BondAromatic C-HCarbonyl C=OContributes to 3D network stability. nih.gov
π–π StackingPhenyl/Pyrazole RingPhenyl/Pyrazole RingParallel-displaced or T-shaped arrangements.

Solvent Effects in Theoretical Simulations

The properties and behavior of a molecule can change dramatically in the presence of a solvent. Theoretical simulations account for these effects using various models, from implicit continuum models to explicit molecular dynamics simulations. For this compound, solvent effects are particularly important for understanding its tautomeric equilibria and electronic properties.

Computational studies on related pyrazolone and pyrazole derivatives frequently use the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory to simulate the influence of a solvent. researchgate.netnih.gov In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.

These simulations have demonstrated that:

Tautomeric Equilibria are Solvent-Dependent: The relative energies of different tautomers are highly sensitive to solvent polarity. Polar solvents like water or ethanol (B145695) can preferentially stabilize more polar tautomers (e.g., the NH or OH forms over the CH form), thereby reducing the energy difference between them and shifting the equilibrium. nih.gov For instance, the energy difference between the NH and CH tautomers in a representative pyrazolone was calculated to be 3.44 kcal/mol in the gas phase but decreased to 2.64 kcal/mol in a simulated aqueous environment. nih.gov

Electronic Transitions are Altered: The absorption spectrum of a molecule can be affected by the solvent. Solvatochromic shifts (changes in absorption wavelength) can be predicted using Time-Dependent DFT (TD-DFT) calculations coupled with a continuum solvent model.

Conformational Preferences Can Change: While intramolecular steric effects are often dominant, interactions with a solvent can influence the preferred dihedral angles between the aromatic rings, potentially favoring more planar or more twisted conformations to optimize solvation.

By modeling solvent effects, theoretical chemistry provides a more realistic picture of the molecule's behavior in solution, which is crucial for interpreting experimental data and predicting its properties in different chemical environments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of 4-(1-phenyl-1H-pyrazol-4-yl)benzoic acid can be significantly altered by the introduction of various substituents on the phenyl and pyrazole (B372694) rings. These modifications can affect the compound's lipophilicity, electronic properties, and steric interactions, which in turn influence its binding affinity to biological targets. researchgate.net

Halogenation is a common strategy in drug design to enhance the biological activity of a lead compound. In the context of this compound analogues, the introduction of halogen atoms such as bromine can have a profound impact on their biological response. For instance, studies on pyrazole derivatives have shown that the presence of a bromo substituent can lead to potent antibacterial activity. nih.gov In one study, a 4-bromo and 3-methyl substituted derivative exhibited high activity, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL against Bacillus subtilis. nih.gov

The position of the halogen atom is also critical. For example, in a series of 3-trifluoromethyl-4-halo substituted compounds, the potency increased with the increasing size of the halogen atom, with the bromo-substituted derivative being the most potent, showing MIC values as low as 0.5 μg/mL. nih.gov This suggests that the electronic and steric properties of the halogen atom play a significant role in the interaction with the biological target. In silico studies on 1-(4-bromobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives also identified a bromo-substituted analogue as a promising lead molecule for synthesis. allsubjectjournal.com

Table 1: Effect of Halogenation on Antibacterial Activity of Pyrazole Derivatives

Compound Substituents MIC (μg/mL) vs. Bacillus subtilis
Derivative A 4-bromo, 3-methyl 1

This table is generated based on data from cited research to illustrate the impact of halogenation.

The introduction of methyl and amino groups can also modulate the biological activity of this compound analogues. Methyl groups, being lipophilic, can enhance the compound's ability to cross cell membranes. nih.gov The combination of methyl and halogen substitutions has been shown to improve the antibacterial activity of pyrazole derivatives. nih.gov

Amino substituents, on the other hand, can introduce hydrogen bonding capabilities, which can be crucial for ligand-target interactions. The position and nature of the amino group are important. For instance, a study on 5-aminopyrazole derivatives highlighted their versatility in synthesizing fused pyrazole compounds with various biological activities, including antioxidant and antimicrobial effects. nih.gov The amino group at the 5-position of the pyrazole ring serves as a key nucleophilic site for further chemical modifications. nih.gov However, in some cases, the introduction of a polar protic substituent like a sulfonamide, which contains an amino group, can almost completely eliminate the antibacterial activity. nih.gov

Table 2: Influence of Methyl and Amino Groups on Biological Activity

Compound Substituent(s) Observed Effect on Activity
Pyrazole Derivative Methyl and Halogen Improved antibacterial activity nih.gov
5-Aminopyrazole Derivative Amino Key for synthesis of bioactive fused pyrazoles nih.gov

This table summarizes the general effects of methyl and amino substituents on the activity of pyrazole analogues based on the provided search results.

Positional isomerism, where substituents are placed at different positions on the pyrazole or phenyl rings, can significantly modulate the biological activity of this compound analogues. The specific arrangement of functional groups in three-dimensional space determines the molecule's ability to fit into the binding site of a biological target.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the interactions between a ligand, such as a this compound analogue, and its protein target at the molecular level.

Molecular docking studies have been instrumental in elucidating the binding modes of pyrazole derivatives to various protein targets, including enzymes like xanthine (B1682287) oxidoreductase and cysteine proteases.

For xanthine oxidoreductase (XOR) , an enzyme involved in purine (B94841) metabolism, pyrazole-based inhibitors have shown significant promise. Docking studies of 1-phenyl-pyrazole-4-carboxylic acid derivatives revealed that these compounds can bind to the active site of XOR. nih.gov The carboxylic acid group is often crucial for interaction, forming hydrogen bonds with key amino acid residues such as Thr1010 and a salt bridge with Arg880. The phenyl ring can engage in hydrophobic interactions within the binding pocket.

In the case of cysteine proteases , which play a role in various diseases, pyrazole derivatives have also been investigated as potential inhibitors. Docking simulations can reveal how these compounds orient themselves within the active site, with the pyrazole core often forming key interactions with the catalytic residues of the enzyme. The interactions can involve hydrogen bonds between the pyrazole nitrogen atoms and amino acid side chains in the active site. scispace.com

Table 3: Key Interactions of Pyrazole Derivatives with Protein Targets

Protein Target Key Interacting Residues Type of Interaction
Xanthine Oxidoreductase Arg880, Thr1010 Salt bridge, Hydrogen bond

This table provides a summary of key interactions identified through molecular docking studies.

Molecular docking programs can also predict the binding energy of a ligand-protein complex, which is a measure of the binding affinity. Lower binding energies generally indicate a more stable complex and, potentially, a more potent inhibitor.

Table 4: Predicted Binding Energies of Pyrazole Derivatives

Protein Target Compound Predicted Binding Energy (kJ/mol)
VEGFR-2 (2QU5) 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole -10.09 nih.gov
Aurora A (2W1G) 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole -8.57 nih.gov

This table presents examples of predicted binding energies for pyrazole derivatives against different protein kinases.

Relationship between Chemical Structure and Nucleic Acid (DNA) Interaction Properties

The interaction of small molecules with DNA is a critical aspect of their potential therapeutic applications, particularly in the context of anticancer and antimicrobial agents. For analogues of this compound, the relationship between their chemical structure and their ability to interact with DNA, specifically through minor groove binding and cleavage activities, has been a subject of scientific investigation.

DNA Minor Groove Binding Models

While direct molecular modeling studies exclusively focused on this compound's interaction with the DNA minor groove are not extensively detailed in the available research, the principles of DNA minor groove binding by similar heterocyclic molecules provide a strong framework for understanding its potential interaction. The isosteric replacement of pyrrole (B145914) units with pyrazole units in known DNA minor groove binders, such as distamycin A, has been shown to maintain the preference for binding to AT-rich sequences within the DNA minor groove. researchgate.net This suggests that the pyrazole ring in the this compound scaffold can participate in forming favorable contacts within the minor groove.

Molecular docking studies on various pyrazole derivatives have further elucidated their potential binding modes with DNA and associated proteins. For instance, in silico docking studies of pyrazoline derivatives with the Early Growth Response (EGR)-1 DNA-binding domain have been conducted to understand their inhibitory effects. nih.gov Although this involves interaction with a protein that binds DNA, it highlights the capability of the pyrazole scaffold to fit into and interact with biological macromolecules that recognize specific DNA sequences.

Spectroscopic techniques and molecular docking have been employed to study the DNA binding properties of newly synthesized pyrazole derivatives. researchgate.netresearchgate.net These studies often reveal non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the pyrazole derivatives and the DNA molecule, which are characteristic of minor groove binders. The planarity and the presence of hydrogen bond donors and acceptors in the this compound structure are features that would facilitate its insertion and stabilization within the narrow confines of the DNA minor groove.

DNA Cleavage Activity Studies

Several studies have demonstrated the ability of pyrazole derivatives to induce DNA cleavage, a mechanism that can lead to cytotoxicity in cancer cells or antimicrobial effects. The mode of cleavage can vary depending on the specific structure of the pyrazole analogue and the experimental conditions.

Research has shown that certain pyrazole derivatives can cleave supercoiled plasmid DNA into its nicked or linear forms. This activity is often assessed using agarose (B213101) gel electrophoresis. The efficiency of cleavage can be influenced by the nature of the substituents on the pyrazole ring system.

Furthermore, metal complexes of pyrazole-containing ligands have been investigated for their DNA cleavage properties. For example, copper(II) complexes of pyridine-pyrazole-containing ligands have been shown to promote the oxidative cleavage of DNA. nih.gov The proposed mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the deoxyribose backbone of DNA, leading to strand scission. The ability of these complexes to cleave DNA in the absence of an external reducing agent makes them particularly interesting as potential therapeutic agents.

The following table summarizes the findings from DNA cleavage studies of representative pyrazole derivatives.

Compound/ComplexDNA TypeCleavage ObservationProposed Mechanism
Pyrazole DerivativesPlasmid pBR322 DNAConversion from supercoiled to nicked circular formNot specified
[Cu(mbpzbpy)Br₂]phiX174 phage DNAOxidative cleavage, converting supercoiled to nicked and linear formsInvolvement of hydroxyl radicals
[Cu(mpzbpya)Cl]phiX174 phage DNAOxidative cleavage, converting supercoiled to nicked formInvolvement of hydroxyl radicals

Correlation between Physicochemical Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the physicochemical properties of a molecule influence its biological activity. For analogues of this compound, QSAR models have been developed to correlate various molecular descriptors with their observed biological responses, such as antimicrobial, anticancer, and anti-inflammatory activities.

These studies typically involve the calculation of a wide range of descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. By establishing a mathematical relationship between these descriptors and the biological activity of a series of compounds, it is possible to predict the activity of new, unsynthesized analogues and to gain insight into the structural requirements for optimal activity.

For instance, a 3D-QSAR study on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) developed CoMFA models with good statistical significance. These models highlighted the importance of steric and electrostatic fields in determining the binding affinity of the ligands.

In another study focusing on the anti-MES (maximal electroshock-induced seizure) activity of 1H-pyrazole-5-carboxylic acid derivatives, a QSAR model was developed using a combination of quantum mechanical and molecular mechanics methods. The resulting six-parameter equation, which included descriptors such as dipole moment (μ), the energy of the lowest unoccupied molecular orbital (εLUMO), and polar surface area (PSA), demonstrated a strong correlation with the observed anti-MES activity.

The table below presents some of the key physicochemical descriptors that have been correlated with the biological responses of pyrazole derivatives in various studies.

Descriptor CategorySpecific DescriptorBiological Activity Correlated
Electronic Dipole Moment (μ)Anti-MES activity
Energy of LUMO (εLUMO)Anti-MES activity
Steric/Topological Polar Surface Area (PSA)Anti-MES activity
Accessible Surface Area (WAA)Anti-MES activity
Charge-related Sum of square root of square of charge (QA)Anti-MES activity

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of this compound, pharmacophore models have been developed to understand their interaction with various biological targets and to guide the design of new, more potent compounds.

These models are typically generated based on a set of active molecules and define the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify novel molecules that fit the model and are therefore likely to be active.

For example, a pharmacophore mapping study was conducted on a series of pyrazole derivatives with antiproliferative activity in human ovarian adenocarcinoma A2780 cells. nih.gov The best-developed pharmacophore model consisted of three points: two hydrophobic groups and one hydrogen bond acceptor. This model not only provided a statistically significant 3D-QSAR model but also offered a template for the design of new antiproliferative agents.

In another application, a five-point pharmacophore model (AADHR_1) was developed for a series of pyrazole derivatives with anti-tubercular activity. researchgate.net This model, comprising two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring, was subsequently used for virtual screening of compound databases to identify novel hit molecules targeting the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.

The key features identified in pharmacophore models for different biological activities of pyrazole derivatives are summarized in the table below.

Biological ActivityKey Pharmacophore FeaturesApplication
Antiproliferative (A2780 cells)2 Hydrophobic groups, 1 Hydrogen bond acceptor3D-QSAR model development, design of new lead structures
Anti-tubercular (InhA inhibitors)2 Hydrogen bond acceptors, 1 Hydrogen bond donor, 1 Hydrophobic group, 1 Aromatic ringVirtual screening of compound databases, identification of new potent inhibitors

Biological Activities and Mechanistic Insights of 4 1 Phenyl 1h Pyrazol 4 Yl Benzoic Acid Derivatives

Antimicrobial Activity

The pyrazole (B372694) scaffold is a key component in numerous compounds demonstrating potent activity against antibiotic-resistant bacteria. nih.gov Derivatives of 4-(1-phenyl-1H-pyrazol-4-yl)benzoic acid have been extensively synthesized and evaluated for their antimicrobial properties, showing promise in combating a range of pathogenic microorganisms. nih.govresearchgate.netorientjchem.org

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

These pyrazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

Gram-positive Bacteria: Numerous studies have highlighted the potent activity of these compounds against Gram-positive pathogens, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. nih.govmdpi.com Certain fluorophenyl-substituted hydrazone derivatives exhibit excellent activity against MRSA strains, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.gov Further modifications, such as bischloro substitution on the phenyl hydrazone moiety, have yielded compounds with even greater potency, demonstrating an MIC of 0.39 μg/mL against a multiresistant S. aureus strain. nih.gov A series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives were identified as potent agents against staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL. mdpi.comnsf.gov These compounds were also found to be effective against Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives against Gram-positive Bacteria

Compound/Derivative Bacterial Strain(s) MIC (μg/mL) Reference
N,N-Bisphenyl derivative S. aureus ATCC 33591, 33592, 700699 (MRSA) 0.78 nih.gov
Bischloro substituted derivative S. aureus ATCC 33592 (MRSA) 0.39 nih.gov
3-Chloro-2-fluoro derivative MRSA strains 0.78 nih.gov
Bis(trifluoromethyl)aniline derivative (8) S. aureus strains 0.78 mdpi.com
N-(trifluoromethylphenyl) derivatives MRSA strains 0.78 nih.gov

Gram-negative Bacteria: While many derivatives show specificity for Gram-positive bacteria, significant activity against Gram-negative pathogens has also been reported. nih.gov A notable challenge in targeting these bacteria is their highly impermeable outer membrane. nih.gov Despite this, researchers have successfully developed 1,3-diphenyl pyrazole derivatives with potent activity against Acinetobacter baumannii, a critical threat due to its high rates of antibiotic resistance. researchgate.netnih.gov These efforts led to compounds with MIC values as low as 4 μg/mL against this pathogen. researchgate.netnih.gov Furthermore, imidazo-pyridine substituted pyrazole derivatives have shown broad-spectrum antibacterial action, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains, including E. coli, K. pneumoniae, and P. aeruginosa, with minimum bactericidal concentration (MBC) values under 1 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives against Gram-negative Bacteria

Compound/Derivative Bacterial Strain(s) MIC/MBC (μg/mL) Reference
1,3-diphenyl pyrazole derivatives Acinetobacter baumannii 4 (MIC) researchgate.netnih.gov
Imidazo-pyridine substituted derivatives (18) E. coli, K. pneumoniae, P. aeruginosa <1 (MBC) nih.gov

Antifungal Efficacy

The antimicrobial spectrum of these pyrazole derivatives extends to fungal pathogens. nih.govmdpi.com Studies have revealed that certain synthesized compounds possess considerable activity against tested fungal microorganisms. nih.gov For instance, specific hydrazone derivatives have demonstrated remarkable antifungal effects, with one compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displaying MIC values between 2.9 and 7.8 µg/mL, which were lower than the standard antifungal drug clotrimazole. nih.gov Other research has shown that pyrazole derivatives can exert a pronounced effect on fungi of the genus Candida, indicating their potential for development as effective antifungal agents. biointerfaceresearch.com

Proposed Mechanisms of Antimicrobial Action

The bactericidal effects of these pyrazole derivatives are attributed to multiple mechanisms of action. A primary mode of action is the disruption and permeabilization of the bacterial cell membrane. mdpi.comnsf.gov This has been confirmed through flow cytometry and protein leakage assays. mdpi.comnsf.gov Some naphthyl-substituted derivatives are also believed to function by disrupting the bacterial cell wall. nih.gov

Beyond direct membrane damage, these compounds can interfere with essential cellular processes. Evidence suggests that they can inhibit the synthesis of the cell wall, proteins, and nucleic acids. nih.gov Molecular docking studies have identified DNA gyrase and topoisomerases II and IV as potential molecular targets, particularly for their activity against MRSA. nih.gov More recent investigations using CRISPRi have pointed to the inhibition of the fatty acid biosynthesis (FAB) pathway as another key mechanism of action. nih.gov

Anti-inflammatory Properties

Pyrazole derivatives are well-established as anti-inflammatory agents, a property famously utilized in drugs like celecoxib. mdpi.comresearchgate.net Research into this compound derivatives has continued this line of inquiry, yielding compounds with strong anti-inflammatory activity. semanticscholar.org The mechanisms behind these effects often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). sci-hub.se For example, certain pyrazoline derivatives have been identified as potent inhibitors of lipoxygenase. mdpi.com

Modulation of Pro-inflammatory Cytokines

A key aspect of the anti-inflammatory action of these pyrazole derivatives is their ability to modulate the production and release of pro-inflammatory mediators. Studies have shown that many of the most promising derivatives exert their effects by inhibiting the synthesis or release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). sci-hub.se This ability to suppress key cytokines underscores their potential for treating a variety of inflammation-related diseases. sci-hub.se

Anticancer and Antiproliferative Effects

The pyrazole core is also a feature of compounds with significant anticancer and antiproliferative properties. nih.gov Derivatives of this compound have been investigated for their efficacy against various cancer cell lines, demonstrating potent activity.

Research has led to the discovery of phenylpyrazole derivatives that act as selective inhibitors of Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein often overexpressed in tumors. acs.org These inhibitors have shown effectiveness in inducing apoptosis in leukemia cells. acs.org Another study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which exhibited submicromolar antiproliferative activity against pancreatic cancer cells. nih.gov These compounds were found to modulate autophagy, a cellular degradation process, suggesting a novel mechanism of action. nih.gov

Furthermore, a series of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives were tested against breast (MCF-7) and lung (A549) cancer cell lines. uomustansiriyah.edu.iq One derivative, in particular, showed a higher antiproliferative percentage against the MCF-7 breast cancer cell line after 72 hours of treatment than the standard drug, tamoxifen. uomustansiriyah.edu.iq Another compound was the most effective among those tested against the A549 lung cancer cell line. uomustansiriyah.edu.iq

Table 3: Anticancer and Antiproliferative Activity of Pyrazole Derivatives

Compound Class/Derivative Cancer Cell Line(s) Observed Effect Reference
Phenylpyrazole derivatives Leukemia cells (H929, MV-4-11) Selective MCL-1 inhibition, induction of apoptosis acs.org
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides Pancreatic cancer (MIA PaCa-2) Submicromolar antiproliferative activity, autophagy modulation nih.gov
4,5-dihydro-1H-pyrazole-1-yl acetate derivative (IVc) Breast cancer (MCF-7) Higher antiproliferative percentage than tamoxifen uomustansiriyah.edu.iq

Inhibition of Various Cancer Cell Lines (e.g., HCT116, HepG2, HeLa, C6)

Research has shown that certain pyrazole derivatives exhibit promising anticancer activity against several human cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

One study on aryldiazenyl pyrazole derivatives demonstrated significant antiproliferative activity against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. nih.gov For instance, a 4-nitrophenyl derivative was particularly effective, with IC50 values of 4.2 µM against HCT-116 and 4.4 µM against HepG2. nih.gov Another related compound showed moderate effectiveness with IC50 values of 17.3 µM and 34.6 µM against the same cell lines, respectively. nih.gov The increased potency of these compounds compared to their unsubstituted phenyl counterparts suggests that the presence of electron-withdrawing groups on the phenyl ring may be crucial for their anticancer activity. nih.gov

Furthermore, a synthetic derivative of nih.gov-shogaol, named 4F-phenyl pyrazole, has shown potent cytotoxic effects against the colorectal adenocarcinoma cell line HT-29, with an IC50 of 9.7 µM, which is comparable to the parent compound. scienceasia.org This compound also demonstrated activity against Caco2 and T84 colorectal cancer cells, albeit with higher IC50 values of 28.7 µM and 40.1 µM, respectively. scienceasia.org

Other studies have evaluated different pyrazole derivatives against various cancer cell lines. For example, some novel benzofuranoyl-pyrazole derivatives were tested for their cytotoxicity against liver (HepG2) and cervix (HeLa) carcinoma cell lines, showing notable activity at low concentrations. researchgate.net

Kinase Inhibition Activities

The pyrazole scaffold is a key structural motif in many kinase inhibitors. Derivatives of this compound have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

One study identified a class of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective inhibitors of Rho kinase (ROCK-II). duke.edu A lead compound from this series, SR-3677, demonstrated an IC50 of approximately 3 nM in both enzyme and cell-based assays. duke.edu This compound also showed high selectivity, inhibiting only a small fraction of 353 kinases tested. duke.edu

Another line of research focused on 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives as inhibitors of Aurora kinases, which are involved in cell cycle regulation. nih.gov The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety resulted in a compound that inhibited a range of kinases, including Aurora-A. nih.gov Crystallographic studies revealed that the orientation of the substituent on the pyrazole's N1 position significantly influences the binding mode within the kinase's active site. nih.gov

Additionally, N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been developed as inhibitors of serum and glucocorticoid-regulated kinase 1 (SGK1). researchgate.net Through virtual screening and biological evaluation, one hit compound showed a 44.79% inhibition rate against SGK1 at a concentration of 10 µM. researchgate.net

DNA-Binding and Potential DNA-Damaging Ability

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Some pyrazole derivatives have been reported to interact with DNA or inhibit enzymes involved in DNA replication and maintenance.

Research into 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives has suggested that these compounds may act as fatty acid biosynthesis inhibitors. nih.gov However, a related study noted that a number of pyrazole derivatives have been reported as DNA gyrase and topoisomerase IV inhibitors, enzymes essential for DNA topology. nih.gov

Another study investigated the DNA binding properties of pyrazole-imino naphthyl derivatives synthesized from 1-phenyl-3-methoxyphenyl-1H-pyrazol-4-carboxaldehyde. researchgate.net Using computational methods, this research explored the geometry and interaction of these compounds with DNA, suggesting a potential for binding. researchgate.net While direct DNA damage by this compound derivatives is not extensively documented, their structural similarity to known DNA-interacting agents warrants further investigation into this mechanistic pathway.

Enzyme Inhibition Activities

Xanthine (B1682287) Oxidoreductase (XOR) Inhibition

Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been identified as potent inhibitors of XOR.

A study evaluating a library of these derivatives found that several compounds exhibited inhibitory potency at the nanomolar level. nih.gov Notably, compounds designated as 16c, 16d, and 16f were among the most potent, with IC50 values of 5.7, 5.7, and 4.2 nM, respectively. nih.gov These values are comparable to that of febuxostat (B1672324) (IC50 of 5.4 nM), a known XOR inhibitor used clinically. nih.govebi.ac.uk Kinetic studies indicated that compound 16c acts as a mixed-type inhibitor. nih.govebi.ac.uk The potent XO inhibitory activity of some pyrazole derivatives has also been linked to their anticancer properties against colon cancer cells. nih.gov

Carbonic Anhydrase (hCA I and II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The cytosolic isoforms hCA I and hCA II are involved in numerous physiological processes, and their inhibition has therapeutic applications. Pyrazole-containing sulfonamides have been extensively studied as CA inhibitors.

One investigation of pyrazolo[4,3-c]pyridine sulfonamides found that these compounds inhibited hCA I with inhibition constant (Ki) values ranging from 58.8 to 8010 nM. mdpi.com For the hCA II isoform, the Ki values were in the range of 79.6 nM to 907.5 nM. mdpi.com

Another study on a series of benzenesulfonamides incorporating pyrazolecarboxamides reported Ki values against hCA I ranging from 41.5 to 725.5 nM. nih.govbohrium.comunifi.it The same series of compounds showed inhibition of hCA II with Ki values between 3.3 and 866.7 nM. nih.govbohrium.comunifi.it Some of these novel derivatives displayed higher activity against the hCA II isoform than the reference drug acetazolamide (B1664987) (AAZ), which had a Ki of 12.1 nM. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives has been synthesized and evaluated for AChE inhibitory activity. nih.govnih.gov

The study found that most of the synthesized compounds demonstrated good AChE inhibition in the nanomolar or low micromolar range. nih.govnih.gov The potency was often expressed as pIC50, which is the negative logarithm of the IC50 value. For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine (3e) was one of the most effective inhibitors with a pIC50 value of 4.2. nih.govnih.gov Structure-activity relationship analyses revealed that derivatives with a chloro substituent were generally more effective AChE inhibitors than their fluoro counterparts. nih.govnih.gov Furthermore, the nature of the substituent on the imine nitrogen was found to influence activity; for instance, increasing the length of an alkyl substituent led to a reduction in inhibitory potential. nih.gov

Cysteine Protease Inhibition (e.g., against Trypanosoma cruzi cysteine protease)

Derivatives of the pyrazole scaffold have been identified as inhibitors of cysteine proteases, which are crucial enzymes in the life cycle of various pathogens. rjpbr.com A key target in the parasite Trypanosoma cruzi, the causative agent of Chagas disease, is the major cysteine protease known as cruzain (also referred to as cruzipain). nih.govnih.gov This enzyme is vital for the parasite's survival, involved in processes like nutrition, host cell invasion, and evasion of the host immune system. rjpbr.comlu.se Inhibition of cruzain is a validated strategy for the development of new treatments for Chagas disease. nih.goveco-vector.com

Research has shown that pyrazole-containing compounds can effectively inhibit this enzyme. For instance, a 5-amino pyrazole-imidazoline hybrid compound was found to inhibit the cysteine protease activity of T. cruzi, with molecular docking studies indicating its affinity for the active site of cruzain. mdpi.com Similarly, studies on nitroisoxazole derivatives, which share structural similarities, revealed that these compounds interact with amino acid residues within the active site of cruzipain, contributing to their trypanocidal activity. semanticscholar.org The development of specific inhibitors, such as fluoromethyl ketone–derivatized pseudopeptides and vinyl sulfone derivatives, has provided proof-of-concept that targeting cruzain can lead to a parasitological cure in animal models of Chagas' disease. nih.gov

Antioxidant Activities

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in aging and various chronic diseases. ekb.eg Pyrazole derivatives have demonstrated notable antioxidant properties in several in vitro assays. ekb.egresearchgate.net

One study evaluated three series of pyrazole-based derivatives (compounds 7a-c, 9a-c, and 11a-c) for their ability to scavenge free radicals using multiple methods. ekb.eg The two most effective compounds, 7c and 11a, showed superior activity in scavenging 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with percentage values of 112.03 ± 0.05% and 111.48 ± 0.05%, respectively, compared to ascorbic acid (39.10 ± 0.01%). ekb.eg Another study investigated N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives and found they exhibited significant nitric oxide scavenging activity. researchgate.net

Table 1: Antioxidant and Scavenging Activities of Selected Pyrazole-Based Derivatives
CompoundTotal Antioxidant Capacity (TAC) (mg gallic acid/gm)Iron-Reducing Power (IRP) (µg/mL)Scavenging Activity against DPPH (IC50 µg/ml)Scavenging Activity against ABTS (%)
7c105.11 ± 0.05134.82 ± 0.0517.06 ± 0.01112.03 ± 0.05
11a103.55 ± 0.05133.22 ± 0.0517.34 ± 0.01111.48 ± 0.05
Data adapted from an evaluation of pyrazole-based derivatives. ekb.eg

Anti-Diabetic Potential

The therapeutic potential of pyrazoline derivatives in managing diabetes mellitus stems from their ability to target key biological pathways involved in glucose metabolism. innspub.net Research has focused on their capacity to inhibit metabolic enzymes such as α-glucosidase and α-amylase, which are involved in the digestion of carbohydrates. nih.gov

A synthetic pyrazolobenzothiazine derivative (S1) demonstrated potent inhibitory effects on both α-glucosidase and α-amylase with IC50 values of 3.91 µM and 8.89 µM, respectively. nih.gov Enzyme kinetic studies revealed a competitive type of inhibition for both enzymes. nih.gov Further in silico molecular docking studies showed a high binding affinity of this compound to the active sites of these enzymes. nih.gov Other studies have also identified pyrazole-based products with potential anti-diabetic activity, underscoring the promise of this chemical scaffold for developing new hypoglycemic agents. ekb.eginnspub.net

Table 2: In Vitro Enzyme Inhibition by a Pyrazolobenzothiazine Derivative (S1)
EnzymeIC50 Value (µM)Inhibition Type
α-glucosidase3.91Competitive
α-amylase8.89Competitive
Data from a study on the antihyperglycemic potential of a pyrazolobenzothiazine derivative. nih.gov

Anti-Alzheimer Properties

Alzheimer's disease (AD) is a neurodegenerative disorder for which current therapeutic strategies often involve inhibiting enzymes that break down the neurotransmitter acetylcholine, such as acetylcholinesterase (AChE). nih.gov Several series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of AChE and monoamine oxidase B (MAO-B), another enzyme implicated in AD pathogenesis. nih.govexcli.de

Many of these compounds showed good AChE and selective MAO-B inhibitory activity in the nanomolar or low micromolar range. nih.govexcli.de For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was identified as a potent AChE inhibitor (pIC50 = 4.2). nih.govexcli.deresearchgate.net Another study on pyrazoline derivatives found one compound to be a highly active AChE inhibitor with an IC50 value of 58 nM. nih.gov Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site. nih.govnih.gov Beyond enzyme inhibition, certain derivatives have also shown potential in preventing the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD. acs.org

Anti-Arthritic Properties

The anti-inflammatory properties of pyrazole derivatives suggest their potential use in treating inflammatory conditions like arthritis. semanticscholar.org Studies have evaluated these compounds in animal models of arthritis, demonstrating significant therapeutic effects.

One investigation of a benzimidazole (B57391) derivative containing a pyrazole moiety, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3,5-diphenyl-1h-pyrazol-1-yl)ethanone, in a Freund's Complete Adjuvant-induced arthritis model in rats showed promising results. researchgate.net The compound significantly reduced paw edema and arthritic progression in a dose-dependent manner, with effects comparable to the standard drug piroxicam. researchgate.net The treatment also led to a reduction in inflammatory markers such as TNF-α and IL-6. researchgate.net Other pyrazole-based derivatives have also been identified as having potential anti-arthritic properties. ekb.eg

Trypanocidal Activity (against Trypanosoma cruzi)

The ability of pyrazole derivatives to inhibit key parasitic enzymes translates directly into activity against the parasite itself. Numerous studies have confirmed the trypanocidal potential of compounds featuring the pyrazole scaffold against Trypanosoma cruzi. nih.govresearchgate.net

The efficacy of these compounds is often evaluated against different life stages of the parasite, including the non-replicative trypomastigote form and the intracellular amastigote form. mdpi.com For example, a series of benzoic acid derivatives were tested for their trypanocidal activity, with some compounds sharing a para-aminobenzoic acid moiety showing more potent activity than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov One compound (14) exhibited a 50% lysis concentration (LC50) of less than 0.15 µM on the NINOA strain of T. cruzi. nih.gov The development of N-ethylurea pyrazole derivatives has also yielded compounds that showed potent parasite clearance in a murine model of T. cruzi infection. nih.gov These findings highlight the importance of the pyrazole core in designing new agents to combat Chagas disease. nih.govnih.gov

Advanced Research Methodologies and Future Directions

In Vitro Biological Assay Development and Optimization

The development and optimization of in vitro biological assays are fundamental to characterizing the therapeutic potential of pyrazole (B372694) derivatives. These assays provide crucial data on a compound's biological activity against specific targets. Researchers have synthesized and evaluated numerous pyrazole derivatives using a variety of in vitro models.

For instance, novel pyrazole derivatives have been subjected to phenotypic screening against pathogens like Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov Such screenings have identified promising candidates with significant activity against the intracellular amastigote form of the parasite. nih.govnih.gov In the realm of oncology, pyrazole compounds are frequently tested against a panel of human tumor cell lines to determine their cytotoxic effects. Common cell lines used for these assays include A-549 (lung cancer), K562 (leukemia), and MCF-7 (breast cancer). mdpi.com The goal of these assays is to identify compounds that can inhibit cancer cell growth, with some derivatives showing potency greater than established drugs. mdpi.com

Furthermore, specific enzyme inhibition assays are critical. For example, in silico reverse docking experiments have suggested that pyrazole derivatives may target Leishmania major pteridine (B1203161) reductase (Lm-PTR1), a crucial enzyme for the parasite's survival. nih.gov Subsequent in vitro screening confirmed antileishmanial activity, validating the computational prediction. nih.gov For antibacterial research, the minimum inhibitory concentration (MIC) is determined against various Gram-positive and Gram-negative bacteria to assess potency. nih.gov

Assay TypeTarget/ModelPurposeKey Findings
Phenotypic ScreeningTrypanosoma cruziIdentify compounds with trypanocidal activity.Identified derivatives with IC50 values in the low micromolar range against intracellular amastigotes. nih.gov
Cytotoxicity AssayA549, K562, MCF-7 Cancer CellsEvaluate anti-proliferative effects.Some pyrazoles were 5- to 35-fold more potent than the reference drug ABT-751. mdpi.com
Enzyme Inhibition AssayLeishmania major pteridine reductase (Lm-PTR1)Validate a specific molecular target.Compounds showed high antileishmanial activity with IC50 values as low as 1.45 µM. nih.gov
Antimicrobial Susceptibility TestGram-positive bacteria (e.g., S. aureus)Determine Minimum Inhibitory Concentration (MIC).Novel pyrazole derivatives showed potent activity with MICs as low as 0.5 µg/mL. nih.gov

In Silico Drug Design and Virtual Screening Approaches

In silico drug design and virtual screening have become indispensable tools for accelerating the discovery of new pyrazole-based drug candidates. These computational methods allow researchers to predict the properties and interactions of molecules before they are synthesized, saving significant time and resources. chemmethod.comresearchgate.net

Molecular docking is a primary technique used to predict the binding orientation of a ligand to its target protein. Studies on pyrazole derivatives have used docking to understand interactions with targets like cyclin-dependent kinase 8 (CDK8) and human carbonic anhydrase. chemmethod.comresearchgate.net For example, a study involving a close analog, 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid, used in silico methods to predict its pharmacological profile and potential as a 3CLpro inhibitor for COVID-19. asianpubs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another key approach. 3D-QSAR models have been developed for pyrazole derivatives targeting the C-C chemokine receptor type 1 (CCR1), helping to identify the structural features that are crucial for high-affinity binding. nih.gov Furthermore, computational tools are extensively used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. asianpubs.orgresearchgate.net Online tools like SwissADME and PASS are used to evaluate drug-likeness, oral bioavailability, and potential toxicity, guiding the selection of the most promising candidates for synthesis. asianpubs.orgallsubjectjournal.com

In Silico MethodApplication for Pyrazole DerivativesSoftware/Tools Mentioned
Molecular DockingPredicting binding modes and interactions with targets like CDK8 and 3CLpro. chemmethod.comasianpubs.orgSchrödinger's Maestro, AutoDock Vina. chemmethod.comresearchgate.net
Virtual ScreeningScreening large compound libraries to identify potential inhibitors. chemmethod.comresearchgate.netHigh-Throughput Virtual Screening (HTVS) methodologies. chemmethod.com
QSARDeveloping models to correlate chemical structure with biological activity. nih.govCoMFA (Comparative Molecular Field Analysis). nih.gov
ADMET PredictionForecasting pharmacokinetic and toxicity profiles. asianpubs.orgresearchgate.netSwissADME, PASS Online, eMolTox. asianpubs.orgresearchgate.net

High-Throughput Screening for Novel Pyrazole Derivatives

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify those with a desired biological activity. For pyrazole derivatives, both conventional HTS and its computational counterpart, High-Throughput Virtual Screening (HTVS), are employed.

HTVS has been successfully used to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.comresearchgate.net In one such study, over 12,000 pyrazole compounds were computationally screened against the CDK8 crystal structure, leading to the identification of several potent inhibitors. chemmethod.comresearchgate.net This approach is significantly more cost-effective and faster than traditional laboratory screening methods. chemmethod.com Similarly, quantitative high-throughput screening (qHTS) has been used to identify pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH), a target in cancer metabolism. mdpi.com These screening campaigns are essential for exploring the vast chemical space of pyrazole derivatives and discovering new lead compounds for various diseases. mdpi.com

Development of Predictive Tools for Biological Effectiveness

Improving the translation of preclinical findings to clinical success is a major challenge in drug development. To address this, researchers are developing more sophisticated predictive tools for assessing the biological effectiveness of compounds like pyrazole derivatives.

One area of development is the use of advanced in vitro models that better mimic human physiology. For example, 3D microtissue models are being used to evaluate the efficacy of trypanocidal pyrazole candidates, as these models replicate tissue microarchitecture more closely than traditional 2D cell cultures. nih.govnih.gov The structure-activity relationship (SAR) analysis is another crucial predictive tool, where the biological data from a series of related compounds are used to understand how specific chemical modifications affect activity. nih.govnih.govresearchgate.net

Computational tools also play a vital role. In silico ADMET prediction helps to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic properties or toxicity. asianpubs.orgresearchgate.net By integrating data from computational models, advanced in vitro assays, and SAR analyses, researchers can build more reliable predictive frameworks to guide the optimization of pyrazole-based drug candidates. nih.govnih.gov

Multi-Targeted Drug Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of multi-targeted drug design strategies. This approach aims to create single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. The pyrazole scaffold is well-suited for this strategy due to its versatile chemical nature. researchgate.net

Researchers have designed and synthesized pyrazole derivatives that act as dual inhibitors of key cancer-related enzymes like EGFR and VEGFR-2. nih.gov Other studies have focused on developing sulfonamide-bearing pyrazolone (B3327878) derivatives that can simultaneously inhibit cholinesterases and human carbonic anhydrases, which are relevant targets for conditions like Alzheimer's disease and glaucoma. nih.gov This multi-targeted approach represents a promising frontier in medicinal chemistry, with pyrazole derivatives serving as a key structural motif. researchgate.netekb.eg

Synthesis of Diverse Chemical Libraries for Comprehensive Biological Screening

The success of any screening campaign, whether high-throughput or conventional, depends on the availability of a diverse chemical library. A significant amount of research is dedicated to the synthesis of novel pyrazole derivatives to build these libraries for comprehensive biological screening. ejbps.comacs.org

A variety of synthetic methodologies are employed, including multicomponent reactions which allow for the efficient, one-pot synthesis of complex pyrazole structures. mdpi.com Synthetic chemists systematically modify the core pyrazole scaffold at different positions to create a wide range of analogs. nih.gov For example, libraries of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized and screened for antimicrobial activity. acs.org The goal is to generate structural diversity, which increases the probability of discovering compounds with novel biological activities or improved properties over existing agents. ejbps.comias.ac.in

Exploration of Novel Pyrazole-Based Scaffolds for Enhanced Therapeutic Potential

The core pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. mdpi.comeurekaselect.com Continuous research focuses on exploring novel pyrazole-based scaffolds to further enhance therapeutic potential. This involves creating hybrid molecules by fusing the pyrazole ring with other heterocyclic systems or by introducing novel substituents. eurekaselect.comnih.gov

Examples of this exploration include the development of chalcone-derived pyrazoles as potential anticancer agents that disrupt microtubule assembly. nih.gov Other research has focused on 1-aryl-1H-pyrazole-imidazoline derivatives, where SAR analysis revealed that specific substituents could significantly increase potency against Trypanosoma cruzi. nih.gov The novelty of these new scaffolds often lies in their ability to form enhanced binding interactions with their biological targets, leading to improved potency and selectivity. chemmethod.comresearchgate.net This ongoing exploration ensures that the therapeutic potential of the pyrazole chemical class continues to expand. researchgate.net

Conclusion

Summary of Key Research Findings on 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid

Research on this compound has primarily established its role as a crucial molecular scaffold and synthetic intermediate for the development of novel therapeutic agents. While the compound itself is not typically the final active molecule, its structural framework is fundamental to the potent biological activities observed in its derivatives.

Key findings from various studies highlight that modifications of the carboxylic acid group on the phenyl ring lead to the creation of compounds with significant pharmacological properties. A major focus of this research has been in the area of antimicrobial agents. For instance, derivatives synthesized from this parent compound have demonstrated potent antibacterial activity against a range of challenging pathogens.

One notable line of research involves the conversion of the benzoic acid moiety into other functional groups to create libraries of new compounds. Studies have reported the synthesis of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives which are effective against Gram-positive bacteria, including resilient strains like staphylococci and enterococci, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. mdpi.comnsf.gov These derivatives have shown bactericidal action and the ability to inhibit and eradicate bacterial biofilms, which are notoriously difficult to treat. mdpi.com Further investigations into these compounds revealed they could also be effective against S. aureus persister cells, which are dormant variants of bacteria that exhibit high tolerance to antibiotics. mdpi.com

Another significant area of research has been the development of derivatives targeting Gram-negative bacteria. By modifying the parent compound to create 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, scientists have synthesized novel hydrazone derivatives that show potent activity against Acinetobacter baumannii, a bacterium recognized by the World Health Organization as a critical threat due to its high levels of antibiotic resistance.

In essence, the collective research underscores the value of this compound not as a standalone therapeutic, but as a foundational building block in medicinal chemistry. Its pyrazole (B372694) and benzoic acid components provide a versatile platform for synthetic modifications, enabling the development of new generations of drugs, particularly in the fight against infectious diseases.

Future Research Avenues and Therapeutic Significance of Pyrazole Carboxylic Acid Derivatives

The therapeutic significance of pyrazole and its derivatives is well-established, with several pyrazole-containing drugs used clinically for a variety of conditions, including inflammation, pain, and cancer. nih.govnih.govresearchgate.net Pyrazole carboxylic acid derivatives, as a specific subclass, represent a particularly promising and active area of drug discovery. eurekaselect.comresearchgate.net Their versatile structure allows for diverse chemical modifications, making them privileged scaffolds in the design of new therapeutic agents. ilkogretim-online.orgnih.gov

Future research avenues for pyrazole carboxylic acid derivatives are both broad and promising, branching into multiple therapeutic areas:

Oncology: Pyrazole derivatives have shown significant potential as anticancer agents by inhibiting various kinases and cellular pathways crucial for cancer cell proliferation and survival. researchgate.netnbinno.com Future work will likely focus on designing more selective and potent inhibitors for specific cancer-related targets, potentially leading to personalized cancer therapies with fewer side effects. The development of pyrazole-based compounds that can overcome drug resistance in tumors is another critical area of investigation.

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new antibiotics. Pyrazole derivatives have demonstrated broad-spectrum activity against bacteria and fungi. nbinno.combohrium.com Future research will continue to explore this scaffold to develop novel antimicrobials that act on new bacterial targets, thereby circumventing existing resistance mechanisms. This includes further exploration of their efficacy against biofilms and multidrug-resistant pathogens.

Inflammatory Diseases: The anti-inflammatory properties of pyrazole derivatives, famously exemplified by the COX-2 inhibitor Celecoxib, are well-documented. nih.govilkogretim-online.org Ongoing research is aimed at developing new generations of anti-inflammatory drugs with improved safety profiles and efficacy for chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis. researchgate.net

Neurodegenerative Diseases: Emerging research indicates that pyrazole compounds possess neuroprotective properties. ilkogretim-online.org This opens up new possibilities for developing treatments for complex conditions such as Alzheimer's and Parkinson's disease. Future studies will likely investigate the mechanisms behind these neuroprotective effects and aim to optimize compounds for brain penetration and efficacy.

Other Therapeutic Areas: The structural versatility of pyrazole carboxylic acids allows for their application in a wide array of other diseases. They are being investigated as antiviral, antidepressant, antioxidant, and anticonvulsant agents. eurekaselect.comresearchgate.net

Q & A

Q. How can multi-step synthesis be optimized for scale-up in academic settings?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclocondensation) to improve safety and yield .
  • Green chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.